1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride
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Overview
Description
1-[4-(Trifluoromethyl)phenyl]-piperazine, dihydrochloride is a chemical compound with the molecular formula C11H13F3N2·2HCl. It is known for its unique trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)phenyl]-piperazine typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-piperazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s ability to cross biological membranes and interact with target proteins. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)piperazine
- 1-(4-Methylphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
Uniqueness
1-[4-(Trifluoromethyl)phenyl]-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets compared to similar compounds .
Properties
Molecular Formula |
C11H15Cl2F3N2 |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;;/h1-4,15H,5-8H2;2*1H |
InChI Key |
KCTSMDCJIMGOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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